molecular formula C18H13BrN2O4 B5418285 (5E)-1-benzyl-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-benzyl-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5418285
M. Wt: 401.2 g/mol
InChI Key: XPYMSDSEDJGZCH-MDWZMJQESA-N
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Description

(5E)-1-benzyl-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a benzyl group, a bromo-hydroxyphenyl group, and a diazinane-trione core

Properties

IUPAC Name

(5E)-1-benzyl-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4/c19-14-9-12(6-7-15(14)22)8-13-16(23)20-18(25)21(17(13)24)10-11-4-2-1-3-5-11/h1-9,22H,10H2,(H,20,23,25)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYMSDSEDJGZCH-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-benzyl-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazinane-trione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the diazinane-trione core.

    Addition of the bromo-hydroxyphenyl group: This step can be carried out through a Friedel-Crafts alkylation or acylation reaction, where the bromo-hydroxyphenyl group is introduced to the benzylated diazinane-trione core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-benzyl-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydroxyphenyl derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

(5E)-1-benzyl-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where oxidative stress is a factor.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-1-benzyl-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can:

    Interact with enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Modulate signaling pathways: Affect pathways related to cell growth, apoptosis, or inflammation.

    Bind to receptors: Act as an agonist or antagonist to specific receptors, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-benzyl-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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